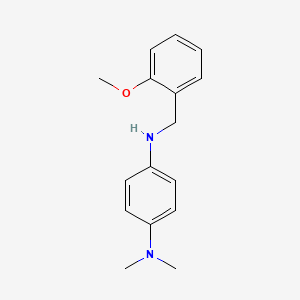
N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
Overview
Description
N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One significant application of compounds related to N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is in corrosion inhibition. Singh and Quraishi (2016) investigated the corrosion inhibiting properties of novel synthesized compounds, including one with a methoxybenzylidene group, for mild steel in acidic solutions. Their findings demonstrated that these compounds, through adsorption to the metal surface, could significantly protect against corrosion, showing high efficiency rates up to 96.19% (Singh & Quraishi, 2016).
Analytical Chemistry and Forensic Identification
In the realm of analytical chemistry and forensic science, compounds structurally similar to this compound have been studied for their unique properties and identification. For example, Abiedalla et al. (2021) and Almalki et al. (2019) explored the GC–MS and GC–IR analysis of N-benzyl substituted phenethylamines, demonstrating methods for the differentiation and identification of novel psychoactive substances (Abiedalla et al., 2021); (Almalki et al., 2019).
Photophysical and Electrochromic Properties
Guey‐Sheng Liou and Cha-Wen Chang (2008) synthesized a series of novel polyamides containing triphenylamine units, revealing their potential as UV light absorbing and fluorescent materials. These compounds, by virtue of their structural design, exhibited strong absorption and emission, indicating their suitability for applications in optoelectronic devices (Liou & Chang, 2008).
Biological Activity
Zaltariov et al. (2015) synthesized silicon-containing bis-azomethines and evaluated their photophysical properties and biological activity. Their research highlighted the potential of these compounds in biological applications, owing to their antimicrobial activity against bacteria and fungi, surpassing some standard compounds in efficacy (Zaltariov et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine, also known as 25I-NBOMe, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, cognition, and perception .
Mode of Action
25I-NBOMe acts as a potent agonist at the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25I-NBOMe binds to the serotonin receptors, mimicking the action of serotonin, and triggers a response that leads to its hallucinogenic properties .
Biochemical Pathways
Upon binding to the 5-HT2A and 5-HT2C receptors, 25I-NBOMe affects several neurotransmitter systems. It has been reported to increase the release of dopamine, serotonin, and glutamate in various regions of the brain . These neurotransmitters are involved in mood regulation, reward processing, and excitatory signaling in the brain .
Pharmacokinetics
It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . The peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parent compound was still present in the brain 8 hours after administration .
Result of Action
The binding of 25I-NBOMe to the 5-HT2A and 5-HT2C receptors and the subsequent increase in neurotransmitter release result in a range of effects. These include hallucinogenic activity , changes in perception, and alterations in mood . Chronic administration of 25I-NBOMe has been reported to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . It also impacts short-term memory, locomotion, and may have anxiogenic effects .
Properties
IUPAC Name |
1-N-[(2-methoxyphenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)15-10-8-14(9-11-15)17-12-13-6-4-5-7-16(13)19-3/h4-11,17H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYWKZOQZWMXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356672 | |
| Record name | N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-37-8 | |
| Record name | N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



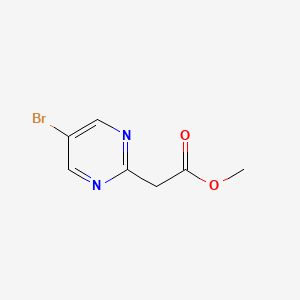
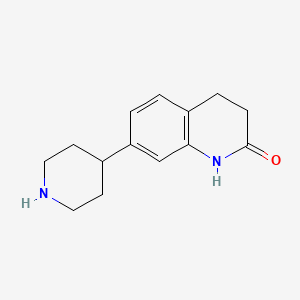

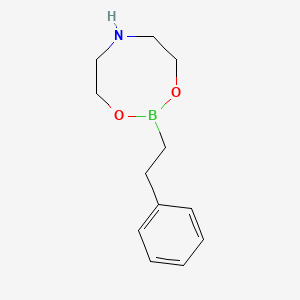
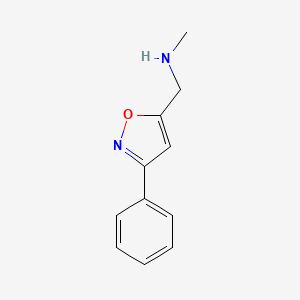


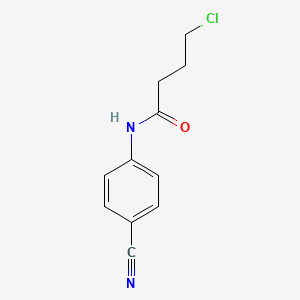

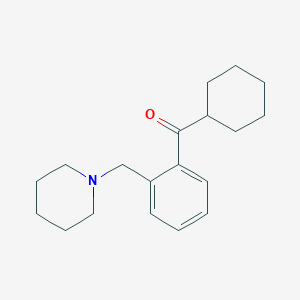


![6-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604668.png)
